2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE
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Overview
Description
2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of tetraazole rings, a methoxyphenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxy group is introduced to the phenyl ring.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a nucleophilic substitution reaction where a thiol group reacts with a suitable electrophile.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Diagnostics: Used in the development of diagnostic tools.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Chemical Sensors: Employed in the creation of sensors for detecting various substances.
Mechanism of Action
The mechanism of action of 2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetraazole rings and methoxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Utilized in synthetic organic chemistry.
Uniqueness
2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to its dual tetraazole rings and sulfanyl linkage, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
Properties
Molecular Formula |
C17H15N9O2S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H15N9O2S/c1-28-15-8-6-14(7-9-15)26-17(20-22-24-26)29-10-16(27)19-12-2-4-13(5-3-12)25-11-18-21-23-25/h2-9,11H,10H2,1H3,(H,19,27) |
InChI Key |
QVUNJKYWMGUPBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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